molecular formula C21H16FN3S B8527913 4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 303162-45-0

4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No. B8527913
M. Wt: 361.4 g/mol
InChI Key: LUZISRWVAZQWDC-UHFFFAOYSA-N
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Patent
US07276527B2

Procedure details

2-(2-Amino-4-pyridyl)-2-bromo-1-(3-methylphenyl)ethanone hydrobromide (5.0 g, 13 mmol) was dissolved in N,N-dimethylformamide (40 mL), to the solution was added 4-fluorothiobenzamide (2.1 g, 13 mmol) and the mixture was stirred at room temperature for 16 hours. A saturated aqueous solution of sodium hydrogencarbonate (200 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was dried and the solvent was distilled off. The residue was recrystallized from ethanol to obtain 3.9 g (11 mmol, yield 83%) of the title compound.
Name
2-(2-Amino-4-pyridyl)-2-bromo-1-(3-methylphenyl)ethanone hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[CH:8]=[C:7]([CH:9](Br)[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=2)=O)[CH:6]=[CH:5][N:4]=1.[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH2:27])=[S:26])=[CH:23][CH:22]=1.C(=O)([O-])O.[Na+]>CN(C)C=O>[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]2[S:26][C:9]([C:7]3[CH:6]=[CH:5][N:4]=[C:3]([NH2:2])[CH:8]=3)=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=3)[N:27]=2)=[CH:23][CH:22]=1 |f:0.1,3.4|

Inputs

Step One
Name
2-(2-Amino-4-pyridyl)-2-bromo-1-(3-methylphenyl)ethanone hydrobromide
Quantity
5 g
Type
reactant
Smiles
Br.NC1=NC=CC(=C1)C(C(=O)C1=CC(=CC=C1)C)Br
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
FC1=CC=C(C(=S)N)C=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1SC(=C(N1)C1=CC(=CC=C1)C)C1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.